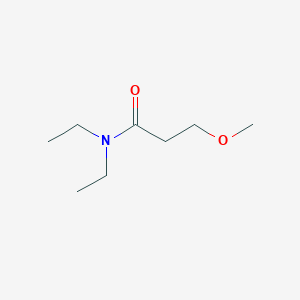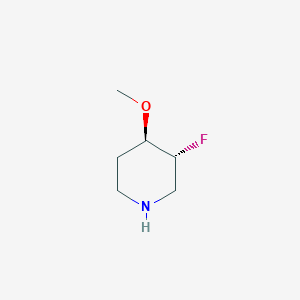
N,N-Diethyl-3-methoxy-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-methoxy-propionamide: is an organic compound with the molecular formula C8H17NO2. It is a derivative of propionamide, where the nitrogen atom is substituted with two ethyl groups and the carbon chain is extended with a methoxy group. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-methoxy-propionamide typically involves the reaction of 3-methoxypropionyl chloride with diethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Diethyl-3-methoxy-propionamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides.
Applications De Recherche Scientifique
Chemistry: N,N-Diethyl-3-methoxy-propionamide is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar amides in biological systems.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceuticals. It helps in understanding the pharmacokinetics and pharmacodynamics of related compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-methoxy-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the diethylamine moiety play crucial roles in its binding affinity and specificity. The compound can modulate enzymatic activity by acting as a competitive inhibitor or a substrate analog.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-3-methoxy-propionamide
- N,N-Diethyl-2-methoxy-propionamide
- N,N-Diethyl-3-ethoxy-propionamide
Comparison: N,N-Diethyl-3-methoxy-propionamide is unique due to the presence of both diethyl and methoxy groups, which confer specific chemical properties such as solubility and reactivity. Compared to N,N-Dimethyl-3-methoxy-propionamide, the diethyl substitution increases its hydrophobicity and alters its interaction with biological targets. The methoxy group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
N,N-diethyl-3-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)8(10)6-7-11-3/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGPQQNWURZLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)




![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)


![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)

![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)

